molecular formula C8H12N2O4S B13217284 1,3,5-Trimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid

1,3,5-Trimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B13217284
M. Wt: 232.26 g/mol
InChI Key: WBQCPZJXIMIBLY-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with a pyrrole ring structure. This compound is characterized by the presence of three methyl groups, a sulfamoyl group, and a carboxylic acid group attached to the pyrrole ring. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid typically involves the condensation of appropriate precursors followed by cyclization to form the pyrrole ring. One common method involves the reaction of 2,4,4-trimethoxybutan-1-amine with a carboxylic acid derivative, followed by acid-mediated cyclization . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the functional groups attached to it.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyrrole ring or the attached substituents.

Scientific Research Applications

1,3,5-Trimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The pyrrole ring and attached substituents can also participate in π-π interactions and other non-covalent interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Trimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and ability to interact with biological targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H12N2O4S

Molecular Weight

232.26 g/mol

IUPAC Name

1,3,5-trimethyl-4-sulfamoylpyrrole-2-carboxylic acid

InChI

InChI=1S/C8H12N2O4S/c1-4-6(8(11)12)10(3)5(2)7(4)15(9,13)14/h1-3H3,(H,11,12)(H2,9,13,14)

InChI Key

WBQCPZJXIMIBLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)N)C)C)C(=O)O

Origin of Product

United States

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